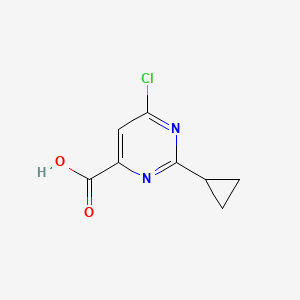

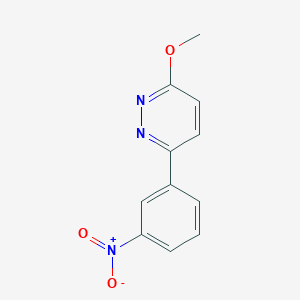

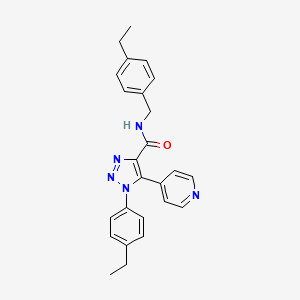

3-Methoxy-6-(3-nitrophenyl)pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Methoxy-6-(3-nitrophenyl)pyridazine” is a derivative of pyridazine . Pyridazine and its derivatives are heterocycles that contain two adjacent nitrogen atoms and have shown a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Synthesis Analysis

The synthesis of pyridazinone derivatives, which include “3-Methoxy-6-(3-nitrophenyl)pyridazine”, has been a topic of interest in medicinal chemistry . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of “3-Methoxy-6-(3-nitrophenyl)pyridazine” is characterized by a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms . This structure is less common in the literature than the other diazines (pyrimidine and pyrazine) .Chemical Reactions Analysis

Pyridazine derivatives, including “3-Methoxy-6-(3-nitrophenyl)pyridazine”, have been utilized in medicinal chemistry against a range of biological targets and physiological effects . The most potent PDE-III inhibitor of the series was 6-[4-(5-methyl-3-oxo-2,3,4,5-tetraliydro pyridazin-6-yl)phenyl]pyridazin-3(2H)-one (XCV). A methyl group at the C-5 position of dihydropyridazinone ring leads to enhanced potency .Applications De Recherche Scientifique

Synthesis and Antibacterial Activity

3-Methoxy-6-(3-nitrophenyl)pyridazine has been explored for its potential in synthesizing novel compounds with antibacterial activities. For instance, research has indicated the synthesis of new thieno[2,3-c]pyridazines using related compounds as starting materials. These synthesized compounds were evaluated for their antibacterial effectiveness, showcasing the potential of 3-Methoxy-6-(3-nitrophenyl)pyridazine derivatives in contributing to the development of new antibacterial agents (Al-Kamali et al., 2014).

Antirhinovirus Properties

Another significant application is in antiviral research, where 3-Methoxy-6-(3-nitrophenyl)pyridazine showed promising results as an inhibitor of rhinoviruses. It was found to inhibit various rhinovirus serotypes at concentrations not inhibitory to cell growth, highlighting its potential as an antiviral agent (Andries et al., 2005).

Electrochromic Materials

In the field of materials science, derivatives of 3-Methoxy-6-(3-nitrophenyl)pyridazine have been utilized in the synthesis of novel electrochromic materials. These materials exhibit promising properties for applications in NIR electrochromic devices, demonstrating the versatility of 3-Methoxy-6-(3-nitrophenyl)pyridazine in contributing to advancements in electronic and optical materials (Zhao et al., 2014).

Herbicidal Activities

Additionally, 3-Methoxy-6-(3-nitrophenyl)pyridazine derivatives have been investigated for their herbicidal activities. Novel derivatives were synthesized and assessed for their effectiveness against certain plants, revealing the compound's potential as a basis for developing new herbicides with specific action modes (Xu et al., 2012).

Propriétés

IUPAC Name |

3-methoxy-6-(3-nitrophenyl)pyridazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-17-11-6-5-10(12-13-11)8-3-2-4-9(7-8)14(15)16/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDASWBVVCLSJIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-6-(3-nitrophenyl)pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octan-8-yl)acetic acid](/img/no-structure.png)

![3-(4-Pyridinylmethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2949872.png)

![5-(4-chlorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2949879.png)

![Tert-butyl 3-[3-(2-nitroanilino)propanoylamino]propanoate](/img/structure/B2949880.png)